2-(Styrylthio)acetic acid
CAS No.: 13435-97-7
Cat. No.: VC20995423
Molecular Formula: C10H10O2S
Molecular Weight: 194.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13435-97-7 |
|---|---|
| Molecular Formula | C10H10O2S |
| Molecular Weight | 194.25 g/mol |
| IUPAC Name | 2-[(E)-2-phenylethenyl]sulfanylacetic acid |
| Standard InChI | InChI=1S/C10H10O2S/c11-10(12)8-13-7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,11,12)/b7-6+ |
| Standard InChI Key | IUEVBKDVPSQVLM-VOTSOKGWSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C/SCC(=O)O |
| SMILES | C1=CC=C(C=C1)C=CSCC(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C=CSCC(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
2-(Styrylthio)acetic acid combines a styryl group (phenylethene) attached to a sulfur atom, which is further connected to an acetic acid moiety. The molecular formula would be C₁₀H₁₀O₂S, consisting of a styryl group (C₈H₇-) connected via a sulfur atom to the acetic acid portion (-CH₂COOH). The styryl component contains a phenyl ring with a vinyl linkage, creating a conjugated system that influences the compound's chemical and physical properties.
Structural Comparison with Related Compounds
The following table compares 2-(styrylthio)acetic acid with related organosulfur compounds:
Synthesis Methods
Nucleophilic Substitution Reaction
A probable synthetic pathway would involve the reaction between styryl mercaptan (or its sodium salt) and α-haloacetic acid. This approach is analogous to the synthesis of (methylthio)acetic acid, which can be prepared from thioglycolic acid and iodomethane with sodium hydroxide in methanol .
Addition to Unsaturated Compounds
Another potential route could involve the addition of thioglycolic acid to styrene under appropriate conditions, possibly requiring catalysts to facilitate the addition across the carbon-carbon double bond.
Referenced Synthetic Method for Related Compounds
The synthesis of S-methyl-16-thiopalmitic acid demonstrates a relevant methodology that might be adapted for 2-(styrylthio)acetic acid synthesis:
"General procedure: The synthesis of the reference compound (a') was conducted according to the reaction procedure illustrated in Scheme 1. The reaction flask was charged with 16-mercaptohexadecanoic acid (1, 1.44g, 5mmol), sodium hydroxide (0.40g, 10.20mmol) and methanol (30mL). Methyl iodide (0.32mL, 5.1mmol) was added to this solution and stirred at room temperature for 48h."
Spectroscopic Characterization
NMR Spectroscopy
In ¹H NMR, 2-(styrylthio)acetic acid would likely show characteristic signals for:
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Aromatic protons of the phenyl group (approximately δ 7.2-7.6 ppm)
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Vinyl protons (approximately δ 6.0-7.0 ppm, with coupling patterns reflecting trans or cis configuration)
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Methylene protons adjacent to the carboxylic acid (approximately δ 3.2-3.6 ppm)
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Carboxylic acid proton (broad signal around δ 10-12 ppm)
In ¹³C NMR, signals would be expected for:
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Carbonyl carbon (approximately δ 170-180 ppm)
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Aromatic and vinyl carbons (approximately δ 120-140 ppm)
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Methylene carbon adjacent to sulfur (approximately δ 30-40 ppm)
Infrared Spectroscopy
The IR spectrum would likely feature characteristic bands including:
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O-H stretching from carboxylic acid (broad, 3000-3500 cm⁻¹)
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C=O stretching (approximately 1700-1725 cm⁻¹)
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C=C stretching from styryl group (approximately 1620-1680 cm⁻¹)
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Aromatic C=C stretching (approximately 1450-1600 cm⁻¹)
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C-S stretching (approximately 600-700 cm⁻¹)
Chemical Reactivity
Functional Group Reactivity
2-(Styrylthio)acetic acid contains multiple reactive functional groups with distinct chemical behaviors:
Carboxylic Acid Group
This group would participate in typical carboxylic acid reactions, including:
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Esterification with alcohols
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Amide formation with amines
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Reduction to alcohols
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Decarboxylation under specific conditions
Thioether Linkage
The sulfur atom can undergo:
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Oxidation to sulfoxides and sulfones
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Alkylation under appropriate conditions
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Cleavage with strong reducing agents
Styryl Group
The carbon-carbon double bond can participate in:
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Addition reactions (hydrogenation, halogenation)
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Diels-Alder cycloadditions
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Polymerization under radical conditions
Stability Considerations
The conjugated nature of the styryl group would likely influence the compound's stability and reactivity. The extended π-electron system would provide resonance stabilization but might also make the compound susceptible to light-induced transformations, particularly in the presence of oxygen.
Methylthio-substituted compounds have been investigated for medicinal applications, as evidenced by Wu et al.'s research referenced in the synthesis of S-methyl-16-thiopalmitic acid .
Materials Science
The styryl group's ability to undergo polymerization could make 2-(styrylthio)acetic acid interesting for:
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Development of functional polymers
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Preparation of materials with specific optical properties
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Creation of cross-linked networks with unique thermal or mechanical characteristics
Comparative Analysis with Related Compounds
Structure-Property Relationships
Compared to simpler analogs like (methylthio)acetic acid, 2-(styrylthio)acetic acid would likely exhibit:
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Higher boiling point and lower volatility due to increased molecular weight
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Enhanced UV absorption due to the conjugated styryl system
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Different solubility profile (likely more soluble in organic solvents, less soluble in water)
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Potential for π-stacking interactions absent in alkyl analogs
Analytical Methods for Identification
Chromatographic Techniques
Suitable analytical methods for 2-(styrylthio)acetic acid would likely include:
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HPLC with UV detection (leveraging styryl group absorbance)
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GC-MS (potentially requiring derivatization of the carboxylic acid)
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TLC with appropriate visualization reagents
Mass Spectrometry
Mass spectrometric analysis would likely reveal:
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Molecular ion peak at m/z ~194
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Fragment ions corresponding to loss of COOH (m/z ~149)
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Characteristic fragmentation patterns involving cleavage around the sulfur atom
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